molecular formula C3H10ClNOS B587163 3-(Aminooxy)-1-propanethiol Hydrochloride CAS No. 1071-99-4

3-(Aminooxy)-1-propanethiol Hydrochloride

Cat. No. B587163
CAS RN: 1071-99-4
M. Wt: 143.629
InChI Key: JSBNCTQNPHWQPS-UHFFFAOYSA-N
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Description

“3-(Aminooxy)-1-propanethiol Hydrochloride” is a chemical compound with the molecular formula C3H10ClNOS . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “3-(Aminooxy)-1-propanethiol Hydrochloride” can be represented by the InChI code: 1S/C3H9NOS.ClH/c4-5-2-1-3-6;/h6H,1-4H2;1H . The compound has a molecular weight of 143.64 g/mol .


Physical And Chemical Properties Analysis

“3-(Aminooxy)-1-propanethiol Hydrochloride” is a solid substance . It should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Inhibition of Polyamine Biosynthesis Enzymes

3-(Aminooxy)-1-propanethiol hydrochloride, also known as 3-Aminoxy-1-aminopropane (APA), has been studied for its ability to inhibit key enzymes in polyamine biosynthesis, such as ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase. A study by Pankaskie and Scholtz (1989) delves into the synthesis of a tritiated form of APA, providing insights into its mechanism of action and potential cellular distribution (Pankaskie & Scholtz, 1989).

Development of Enzyme Inhibitors

APA has also been the basis for designing new inhibitors of ornithine decarboxylase, an enzyme crucial in polyamine biosynthesis. Staněk et al. (1992) synthesized derivatives of APA, identifying compounds with significant enzyme inhibition properties, showing potential as antiproliferative agents in cancer research (Staněk et al., 1992).

Formation of Amino Alcohols in Protein Hydrolysates

The interaction of 3-chloro-1,2-propanediol with ammonia, a process relevant in food science, leads to the formation of 3-amino-1,2-propanediol, a closely related compound. Research by Veĺišek et al. (1991, 1992) explored this reaction, outlining the mechanism of formation and identifying other amino analogues of glycerol chlorohydrins (Veĺišek et al., 1991), (Veĺišek et al., 1992).

Synthesis of Biologically Active Compounds

The synthesis of 3-(aminothiocarbonylthio)propanoic acids, intermediates in producing biologically active compounds, involves derivatives of 3-amino-1,2-propanediol. Orlinskii (1996) presented a method for synthesizing these intermediates, highlighting the compound's role in pharmaceutical research (Orlinskii, 1996).

Biosynthesis of 1,3-Propanediol

1,3-Propanediol, a valuable chemical in various industrial applications, can be biosynthesized from substrates like glycerol using bacteria. Yang et al. (2018) and Celińska (2010) discuss advances in genetically engineering microorganisms for efficient biosynthesis of 1,3-Propanediol, a process in which derivatives of 3-amino-1,2-propanediol might play a role (Yang et al., 2018), (Celińska, 2010).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H228, H315, and H319 . Precautionary measures include avoiding inhalation and contact with skin or eyes, and using protective clothing .

Future Directions

While specific future directions for “3-(Aminooxy)-1-propanethiol Hydrochloride” are not available, research in the field of aminooxy compounds is ongoing, with a focus on exploring the combinatorial explosion of amine–acid reaction space .

properties

IUPAC Name

O-(3-sulfanylpropyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NOS.ClH/c4-5-2-1-3-6;/h6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBNCTQNPHWQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)CS.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747017
Record name 3-(Aminooxy)propane-1-thiol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminooxy)-1-propanethiol Hydrochloride

CAS RN

1071-99-4
Record name 1-Propanethiol, 3-(aminooxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminooxy)propane-1-thiol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminooxy)propane-1-thiol hydrochloride
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